molecular formula C15H13N3O B581328 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 1155526-58-1

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B581328
CAS No.: 1155526-58-1
M. Wt: 251.289
InChI Key: UFLGETHJBVZBOD-UHFFFAOYSA-N
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Description

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. These compounds have garnered significant interest due to their unique bioisosteric properties and a wide spectrum of biological activities . The presence of the benzyl group and the aniline moiety in this compound further enhances its potential for various applications in scientific research and industry.

Scientific Research Applications

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline has a wide range of applications in scientific research, including:

Future Directions

The future directions for “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” could involve further exploration of its potential applications. For instance, a study found that a similar compound had potent antiviral activity against various viruses of the Flaviviridae family, indicating its potential as a lead compound for generating 1,2,4-oxadiazole derivatives with broad-spectrum anti-flaviviral properties .

Preparation Methods

The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of tert-butylamidoxime and 4-aminobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) as the solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral replication by targeting viral enzymes and proteins essential for the virus life cycle . The benzyl group enhances its binding affinity to these targets, thereby increasing its potency.

Comparison with Similar Compounds

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline can be compared with other 1,2,4-oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGETHJBVZBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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